Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate
Description
Methyl (E)-3-((3aR,6aR)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)acrylate is a bicyclic dioxolane derivative featuring a conjugated acrylate ester moiety. Its structure comprises a fused furo[2,3-d][1,3]dioxolane ring system with two methyl groups at the 2,2-positions, imparting steric and electronic stabilization. The (E)-configured acrylate group enhances reactivity as a Michael acceptor or in polymerization applications.
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl (E)-3-[(3aR,6aR)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl]prop-2-enoate |
InChI |
InChI=1S/C11H14O5/c1-11(2)15-8-6-7(14-10(8)16-11)4-5-9(12)13-3/h4-6,8,10H,1-3H3/b5-4+/t8-,10-/m1/s1 |
InChI Key |
SRJRYQMKSSRWIH-XQULCHSSSA-N |
Isomeric SMILES |
CC1(O[C@@H]2C=C(O[C@@H]2O1)/C=C/C(=O)OC)C |
Canonical SMILES |
CC1(OC2C=C(OC2O1)C=CC(=O)OC)C |
Origin of Product |
United States |
Biological Activity
Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H23O5
- Molecular Weight : 295.36 g/mol
- CAS Number : 95867779
The structure features a furodioxole moiety that contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of furodioxole showed activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Several studies have explored the anticancer potential of furodioxole derivatives. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies indicated that these compounds could effectively reduce the viability of cancer cells in various lines, including breast and colon cancer cells .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, such as those simulating Alzheimer's disease, similar compounds have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells . This neuroprotective activity is hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Case Study 1: Anticancer Activity
In a study published in Cancer Letters, researchers synthesized several derivatives of furodioxole and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific modifications enhanced the anticancer efficacy significantly compared to the parent compound. The study concluded that structural optimization could lead to more potent anticancer agents derived from furodioxole .
Case Study 2: Neuroprotective Mechanisms
Another investigation published in Neuroscience Letters focused on the neuroprotective effects of furodioxole derivatives in animal models. The findings revealed that treatment with these compounds significantly improved cognitive function and reduced markers of neuroinflammation. The authors suggested that these compounds could be further developed as therapeutic agents for neurodegenerative diseases .
Data Summary Table
Scientific Research Applications
Applications in Pharmaceuticals
Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate has notable applications in pharmaceutical research:
- Drug Development: Its unique structural features make it a candidate for the development of new drugs targeting specific biological pathways.
- Synthesis of Bioactive Compounds: The compound can serve as an intermediate in the synthesis of various bioactive molecules with therapeutic potential.
Applications in Materials Science
In materials science, this compound can be utilized for:
- Polymer Production: The compound can be polymerized to create new polymers with desirable mechanical and thermal properties.
- Coatings and Adhesives: Its acrylate functionality allows for incorporation into formulations for coatings and adhesives that require durability and flexibility.
Case Studies
Case Study 1: Pharmaceutical Applications
Recent studies have demonstrated the efficacy of compounds similar to this compound in inhibiting specific enzymes related to cancer proliferation. These findings suggest that this compound could play a role in developing targeted cancer therapies.
Case Study 2: Material Science Innovations
Research has shown that polymers derived from this compound exhibit enhanced thermal stability compared to traditional acrylates. This property makes them suitable for high-performance applications in electronics and automotive industries.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related acrylates, dioxolane derivatives, and bicyclic systems.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
Key Observations:
Reactivity : The target compound’s acrylate group distinguishes it from hydroxyl- or benzoate-substituted analogs (e.g., ). The electron-deficient double bond in the (E)-acrylate facilitates nucleophilic additions, contrasting with the thioxo group in , which may engage in hydrogen bonding .
Solubility : The fused aromatic ring in ’s compound increases hydrophobicity relative to the oxygen-rich dioxolane systems, which may enhance aqueous solubility .
Physicochemical and Electronic Properties
Table 3: Predicted Physicochemical Data
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
